2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride
Overview
Description
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C17H9Cl2NO3 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Pt(II)/Pd(II) Pincer Complexes and Hydrogen Bonding
A study by Yoon et al. (2006) detailed the synthesis of chiral C2-symmetric NCN ligands, which are crucial in the development of catalytic asymmetric reactions. These ligands, derived from benzodioxol-related compounds, are significant for their role in catalysis and molecular interaction studies, especially regarding C–H⋯Cl hydrogen bonding (Yoon et al., 2006).
Synthesis of Dioxolo[5,6][1]benzothieno[2,3-c]quinolin-6(5H)-ones
Research by Gakhar et al. (1995) involved the synthesis of benzodioxole compounds through the reaction of methylenedioxycinnamic acid with thionyl chloride. This synthesis pathway leads to the creation of new compounds with potential applications in organic synthesis and pharmaceutical research (Gakhar et al., 1995).
Fluorescence Derivatization Reagent for Alcohols in HPLC
Yoshida et al. (1992) discovered that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride can act as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This finding is significant for analytical chemistry, particularly in enhancing the detection of alcohols (Yoshida et al., 1992).
N-Heterocyclic Building Blocks
Funt et al. (2020) developed new reactive heterocyclic building blocks, which were synthesized by reacting sodium azide with 2H-azirine-2-carbonyl chlorides. This research opens up new possibilities in the synthesis of complex organic compounds and pharmaceuticals (Funt et al., 2020).
Synthesis and Biological Activity of Thieno[2,3-f]-1,3-Benzodioxoles
Bakhite and Radwan (1999) focused on the synthesis of thieno[2,3-f]-1,3-benzodioxole derivatives, exploring their potential antibacterial and antifungal activities. This study highlights the medicinal chemistry applications of benzodioxole-related compounds (Bakhite & Radwan, 1999).
Synthesis of Quinazolinone–Thiazolidine–Quinoline Compounds
Research by Desai et al. (2011) into the synthesis of 2-(2-chloroquinolin-3-yl)-5-((aryl)benzylidene)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)thiazolidin-4-ones showcases the chemical versatility and potential applications of these compounds in drug discovery (Desai et al., 2011).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are competitive in nature, where the compound binds to the active site of the enzymes, thereby inhibiting their activity. This inhibition can lead to a reduction in the synthesis of prostaglandins, which are involved in inflammation and pain pathways. Additionally, the compound has shown cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis . This compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, it affects the Akt/mTOR pathway, which is crucial for cell growth and metabolism. Furthermore, it has been shown to alter gene expression, leading to the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing prostaglandin synthesis . Additionally, it interacts with tubulin, a protein involved in microtubule formation, thereby disrupting the microtubule network and leading to cell cycle arrest . The compound also modulates the expression of various genes involved in apoptosis and cell survival, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its cytotoxic effects on cancer cells can persist, leading to sustained inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound can influence its efficacy, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, and it tends to accumulate in certain tissues, such as the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.
Subcellular Localization
Within cells, this compound exhibits specific subcellular localization. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be found in the nucleus, where it may influence gene expression and other nuclear processes . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloroquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO3/c18-10-2-3-13-11(6-10)12(17(19)21)7-14(20-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMANLZDWMAKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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